molecular formula C20H21NO3 B3849253 4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone

4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone

Cat. No. B3849253
M. Wt: 323.4 g/mol
InChI Key: CGVSMYHKXVNCGP-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone, also known as MTIQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. MTIQ is a member of the isoquinolinone family of compounds, which have been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The mechanism of action of 4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, including DNA topoisomerase I and II, which are involved in DNA replication and repair. 4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has also been found to bind to dopamine receptors in the brain, which may contribute to its potential use as a tool for studying the role of these receptors in various physiological processes.
Biochemical and Physiological Effects:
4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been found to have a number of biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, its ability to inhibit the growth of certain tumor cell lines, and its ability to modulate the activity of dopamine receptors in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone in scientific research is its high selectivity for certain enzymes and receptors, which allows for more precise targeting of specific biological processes. However, one of the limitations of using 4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone, including its use as a potential therapeutic agent for the treatment of cancer and other diseases, its use as a tool for studying the role of dopamine receptors in the brain, and its use as a potential fluorescent probe for the detection of DNA damage in cells. Additionally, further research is needed to fully understand the mechanism of action of 4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone and to identify any potential side effects or limitations associated with its use in scientific research.

Scientific Research Applications

4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been found to have a number of potential applications in scientific research, including its use as a fluorescent probe for the detection of DNA damage, its use as a potential anticancer agent, and its use as a tool for studying the role of dopamine receptors in the brain.

properties

IUPAC Name

4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-13-16-5-3-4-6-17(16)19(20(23)21-13)18(22)12-9-14-7-10-15(24-2)11-8-14/h7-12H,3-6H2,1-2H3,(H,21,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVSMYHKXVNCGP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=C(C(=O)N1)C(=O)C=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CCCCC2=C(C(=O)N1)C(=O)/C=C/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(3-(4-methoxyphenyl)acryloyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone
Reactant of Route 2
Reactant of Route 2
4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone
Reactant of Route 3
Reactant of Route 3
4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone
Reactant of Route 4
Reactant of Route 4
4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone
Reactant of Route 5
4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone
Reactant of Route 6
4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.